5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine
Description
5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is a thiazole derivative characterized by a thiazole ring substituted with a 3-fluoro-4-methoxyphenyl group at position 5 and an amine group at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. The fluorine and methoxy substituents on the phenyl ring enhance electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets .
Properties
Molecular Formula |
C10H9FN2OS |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ICXGCDFOFQNVGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-fluoro-4-methoxyaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is used in assays to understand its interaction with various biological targets .
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. Its derivatives are explored for their anticancer and antiviral activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with DNA and proteins can also lead to anticancer activities by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- Structure : Differs in the position of fluorine and methoxy groups (5-fluoro-2-methoxyphenyl vs. 3-fluoro-4-methoxyphenyl).
- Molecular weight: 224.25 g/mol (C${10}$H${9}$FN$_{2}$OS) .
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
- Structure : Contains a chlorinated benzyl group (4-chloro-2-fluorobenzyl) instead of a substituted phenyl ring.
- Applications : Exhibits CRF1 receptor antagonism (IC$_{50}$ = 3.0 nM in Y79 cells) due to enhanced lipophilicity from the benzyl group .
4-(3-Methoxyphenyl)thiazol-2-amine
- Structure : Lacks fluorine but retains a methoxy group at the phenyl ring’s meta position.
- Synthesis: Prepared via cyclization of substituted acetophenones and thiourea in ethanol, yielding 85–94% purity .
5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine
- Route: Cyclization of 3-fluoro-4-methoxyacetophenone with thiourea in ethanol under bromine catalysis, followed by recrystallization (yield: ~85–94%) .
4-(4-Methoxyphenyl)thiazol-2-amine
- Route: Claisen-Schmidt condensation of substituted acetophenone and thiourea, refluxed in ethanol for 10 hours (yield: 94%) .
5-(4-Fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine
- Route : Condensation of thiadiazole intermediates with mercaptoacetic acid, yielding crystalline products (R factor = 0.071) .
Physicochemical Properties
Biological Activity
5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies, focusing on the compound's anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 218.27 g/mol. The compound features a thiazole ring substituted with a fluorinated methoxyphenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.27 g/mol |
| Melting Point | Not specified |
| CAS Number | Not specified |
Anticancer Properties
Numerous studies have reported the anticancer potential of thiazole derivatives, including this compound. The compound has exhibited significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound acts as a tubulin inhibitor, binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells .
-
Cell Lines Tested :
- SGC-7901 (gastric cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- PANC-1 (pancreatic cancer)
- Activity Levels : In vitro studies have shown moderate to high antiproliferative activity against these cell lines, with IC50 values indicating effective inhibition of cell growth .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that the presence of a methoxy group and a fluorine atom on the phenyl ring significantly enhances the compound's potency. Substituents at specific positions on the thiazole ring also contribute to its biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases cytotoxicity |
| Fluorine Atom | Enhances binding affinity to tubulin |
| Position on Thiazole | Critical for maintaining biological activity |
Case Studies
- Study on Tubulin Inhibition : A study synthesized a series of thiazole derivatives, including this compound, and evaluated their antiproliferative activity against human cancer cell lines. The results indicated that the compound effectively inhibited tubulin polymerization and disrupted microtubule dynamics, leading to significant cytotoxic effects .
- Antimicrobial Activity : Additional investigations have explored the antimicrobial properties of related thiazole compounds. These studies suggest potential applications in treating bacterial infections, particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
